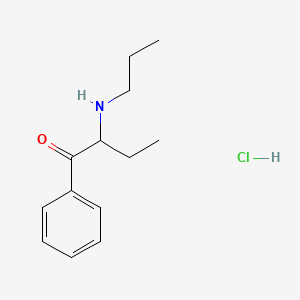
1-Phenyl-2-(propylamino)-1-butanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-(propylamino)-1-butanone hydrochloride is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(propylamino)-1-butanone hydrochloride typically involves the reaction of phenylacetone with propylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in optimizing the production process.
化学反应分析
Types of Reactions: 1-Phenyl-2-(propylamino)-1-butanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of phenylbutanone or phenylbutanoic acid.
Reduction: Formation of phenylbutanol or phenylbutylamine.
Substitution: Formation of various substituted phenylbutanones depending on the nucleophile used.
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its effects on neurotransmitter release and potential use in neurological studies.
Medicine: Explored for its potential therapeutic effects in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects by enhancing the release of neurotransmitters such as norepinephrine and dopamine. It acts as a catecholaminergic activity enhancer, stimulating the impulse propagation-mediated release of these neurotransmitters. This mechanism is distinct from that of traditional stimulants, as it does not cause a flood of neurotransmitter release but rather increases the amount released during normal neuronal activity.
相似化合物的比较
1-Phenyl-2-propylaminopentane: Another catecholaminergic activity enhancer with a similar structure but different pharmacological profile.
Selegiline: A monoamine oxidase inhibitor with neuroprotective properties.
Benzofuranylpropylaminopentane: An improved monoaminergic activity enhancer with higher potency and selectivity.
Uniqueness: 1-Phenyl-2-(propylamino)-1-butanone hydrochloride is unique due to its specific structure, which allows it to selectively enhance neurotransmitter release without causing uncontrolled release. This property makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
18267-91-9 |
|---|---|
分子式 |
C13H20ClNO |
分子量 |
241.76 g/mol |
IUPAC 名称 |
1-phenyl-2-(propylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-3-10-14-12(4-2)13(15)11-8-6-5-7-9-11;/h5-9,12,14H,3-4,10H2,1-2H3;1H |
InChI 键 |
JHWXPVNTCVFSRN-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(CC)C(=O)C1=CC=CC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



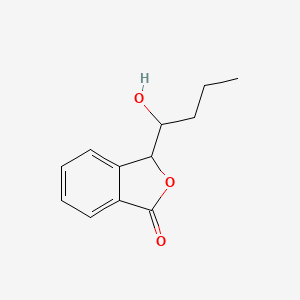
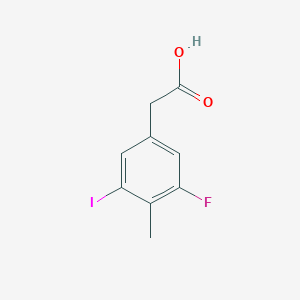

![4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid](/img/structure/B13433694.png)
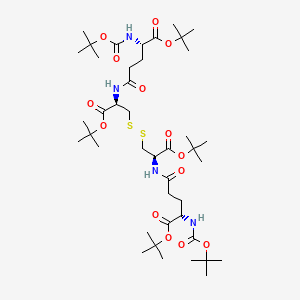
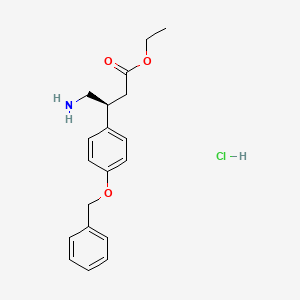
![(1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13433714.png)
![(2R,3R,4R,5S,6S)-6-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13433716.png)

![2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13433735.png)
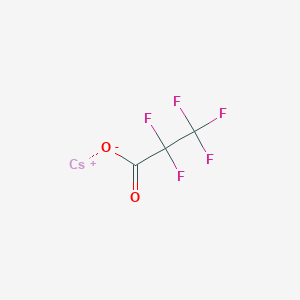
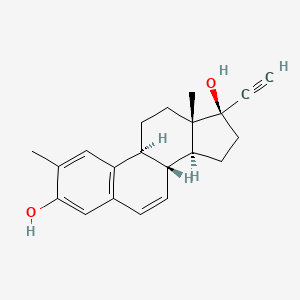
![Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13433762.png)
